D-Lys(Z)-Pro-Arg-pNA
Overview
Description
Chromozym Pca, also known as D-Lys(Z)-Pro-Arg-pNA, is a luminescent substrate of activated protein C (APC). It is widely used in biochemical assays to measure the activity of serine proteases, particularly APC. The compound is characterized by its ability to produce a measurable luminescent signal upon cleavage by the target enzyme, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromozym Pca involves the coupling of D-Lys(Z)-Pro-Arg with p-nitroaniline (pNA). The reaction typically requires the use of protecting groups to ensure selective coupling and to prevent unwanted side reactions. The process can be summarized as follows:
Protection of Amino Groups: The amino groups of D-Lys and Pro-Arg are protected using suitable protecting groups such as benzyloxycarbonyl (Z).
Coupling Reaction: The protected amino acids are then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, Chromozym Pca.
Industrial Production Methods
Industrial production of Chromozym Pca follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the protected amino acids and p-nitroaniline are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure, purity, and activity.
Chemical Reactions Analysis
Types of Reactions
Chromozym Pca primarily undergoes enzymatic cleavage reactions. The key reactions include:
Hydrolysis: The peptide bond between Pro-Arg and p-nitroaniline is hydrolyzed by activated protein C, resulting in the release of p-nitroaniline, which produces a luminescent signal.
Oxidation and Reduction: While Chromozym Pca itself is not typically involved in oxidation or reduction reactions, the luminescent signal produced can be influenced by the redox state of the assay environment.
Common Reagents and Conditions
The enzymatic cleavage of Chromozym Pca is typically carried out under the following conditions:
Buffer Solutions: The reaction is performed in a buffer solution, such as Tris-HCl, to maintain a stable pH.
Temperature: The reaction is conducted at physiological temperatures (37°C) to mimic biological conditions.
Enzyme Concentration: The concentration of activated protein C is optimized to ensure efficient cleavage of Chromozym Pca.
Major Products
The major product formed from the enzymatic cleavage of Chromozym Pca is p-nitroaniline, which can be detected and quantified using spectrophotometric or luminescent assays .
Scientific Research Applications
Chromozym Pca has a wide range of applications in scientific research, including:
Biochemistry: It is used to study the activity of serine proteases, particularly activated protein C, in various biochemical assays.
Medicine: Chromozym Pca is employed in diagnostic assays to measure the activity of coagulation factors and to monitor anticoagulant therapy.
Pharmacology: The compound is used in drug discovery and development to screen for potential inhibitors of serine proteases.
Industrial Applications: Chromozym Pca is utilized in the quality control of pharmaceutical products to ensure the activity and stability of enzyme-based formulations
Mechanism of Action
Chromozym Pca exerts its effects through the following mechanism:
Substrate Recognition: Activated protein C recognizes and binds to the peptide sequence D-Lys(Z)-Pro-Arg in Chromozym Pca.
Enzymatic Cleavage: The enzyme cleaves the peptide bond between Pro-Arg and p-nitroaniline, releasing p-nitroaniline.
Luminescent Signal: The released p-nitroaniline produces a luminescent signal that can be detected and quantified, providing a measure of the enzyme’s activity
Comparison with Similar Compounds
Chromozym Pca can be compared with other similar compounds, such as:
Chromozym TH: A chromogenic substrate used to detect thrombin activity.
Chromozym PL: A substrate used for the determination of plasmin activity.
Spectrozyme PCa: Another chromogenic substrate similar to Chromozym Pca, used in similar applications .
Chromozym Pca is unique in its specific application for measuring activated protein C activity, making it a valuable tool in both research and clinical settings.
Biological Activity
D-Lys(Z)-Pro-Arg-pNA, also known as Chromozym Pca, is a synthetic peptide substrate specifically designed for the detection of activated protein C (APC) activity. Its unique structure allows it to produce a measurable luminescent signal upon enzymatic cleavage, making it a valuable tool in biochemical assays for studying serine proteases and their activities in biological systems.
- Molecular Formula : C₃₁H₄₃N₉O₇
- Molecular Weight : 653.729 g/mol
- CAS Number : 108963-69-5
- Density : 1.4 ± 0.1 g/cm³
The compound features a p-nitroaniline moiety, which is crucial for its luminescence upon cleavage by APC. The protective groups in its structure enhance stability during synthesis and application, making this compound a preferred choice for researchers studying coagulation pathways .
This compound acts as a substrate for activated protein C, undergoing enzymatic cleavage that results in the release of p-nitroaniline. This reaction can be summarized as follows:
The generation of p-nitroaniline correlates with the activity of APC, allowing for quantification in various biological samples, including plasma and tissue extracts. This property makes it particularly useful in studies related to coagulation and thrombotic disorders .
Applications in Research
This compound has diverse applications across multiple fields:
- Coagulation Studies : It is primarily used to measure APC activity, providing insights into coagulation pathways and potential therapeutic targets.
- Enzyme Kinetics : Researchers utilize this substrate to investigate enzyme kinetics and mechanisms of action related to serine proteases.
- Inhibitor Studies : The substrate's specificity allows for detailed investigations into how various inhibitors affect the hydrolysis reaction, which can lead to new therapeutic strategies for managing coagulation disorders .
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, a comparison with similar compounds is beneficial:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound diacetate | Similar peptide structure with diacetate modification | Enhanced solubility and stability |
Z-Pro-Arg-pNA | Lacks the D-Lys component | Used primarily for studying thrombin activity |
D-Lys-Pro-Arg-pNA | Non-Z-protected form | More reactive but less stable than Z-protected forms |
This compound stands out due to its specific design tailored for activated protein C, providing high sensitivity and specificity in luminescent assays .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- APC Activity Measurement : A study demonstrated that this compound could effectively quantify APC activity in human plasma samples, showing a strong correlation between luminescence intensity and APC concentration.
- Inhibition Studies : Research investigating the effects of specific inhibitors on APC activity revealed that this compound could distinguish between different inhibitor types based on changes in luminescent output.
- Clinical Relevance : In clinical settings, this substrate has been employed to assess coagulation status in patients with thrombotic disorders, providing critical data that can influence treatment decisions.
Properties
IUPAC Name |
benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHUQKVJEWMJES-ZNZIZOMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N9O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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